4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl-
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Overview
Description
4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- is a complex organic compound that belongs to the quinazolinone and benzothiazole families. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides. This reaction is followed by cyclization to form the benzothiazole ring . The quinazolinone moiety is introduced through a series of reactions involving the appropriate starting materials and reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes, bind to DNA, or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: Known for their diverse biological activities, including anticancer and antimicrobial properties.
2-(4-aminophenyl)benzothiazoles: Studied for their antimicrobial activity and potential as therapeutic agents.
Uniqueness
4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- is unique due to its dual presence of quinazolinone and benzothiazole moieties, which confer a combination of biological activities and chemical reactivity not commonly found in other compounds.
Properties
CAS No. |
72875-67-3 |
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Molecular Formula |
C22H15N3OS |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylmethyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H15N3OS/c26-22-16-10-4-5-11-17(16)24-21(15-8-2-1-3-9-15)25(22)14-20-23-18-12-6-7-13-19(18)27-20/h1-13H,14H2 |
InChI Key |
APRHYGNGJHYGEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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